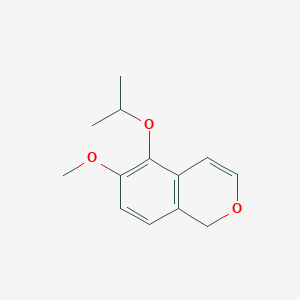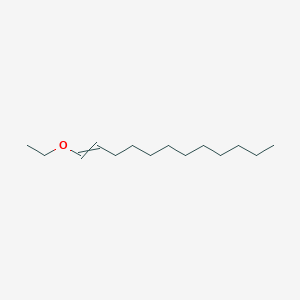
1-Ethoxydodec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxydodec-1-ene is an organic compound characterized by a long carbon chain with an ethoxy group and a double bond at the first carbon position. This compound falls under the category of alkenes and is known for its applications in various chemical processes and industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxydodec-1-ene can be synthesized through the reaction of 1-dodecene with ethanol in the presence of an acid catalyst. The reaction typically involves the addition of ethanol to the double bond of 1-dodecene, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene followed by the addition of ethanol. The process is catalyzed by nickel or aluminum-based catalysts, which facilitate the formation of the desired product under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxydodec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 1-ethoxydodecane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-ethoxydodecanol, 1-ethoxydodecanal, or 1-ethoxydodecanoic acid.
Reduction: Formation of 1-ethoxydodecane.
Substitution: Formation of 1-halododec-1-ene derivatives.
Applications De Recherche Scientifique
1-Ethoxydodec-1-ene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-ethoxydodec-1-ene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions due to the presence of the double bond, making it reactive towards electrophiles. The ethoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
1-Dodecene: An alkene with a similar carbon chain length but lacks the ethoxy group.
1-Decene: A shorter-chain alkene with similar reactivity but different physical properties.
1-Tetradecene: A longer-chain alkene with similar chemical behavior but different applications.
Uniqueness: 1-Ethoxydodec-1-ene is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in polar solvents and its reactivity in various chemical reactions, making it valuable for specific industrial and research applications.
Propriétés
Numéro CAS |
647835-54-9 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
1-ethoxydodec-1-ene |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
VEOMDYXCAAKCEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC=COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)
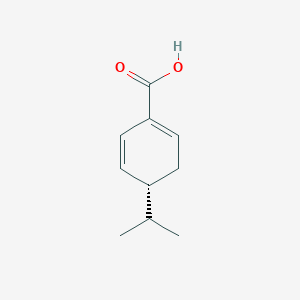
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
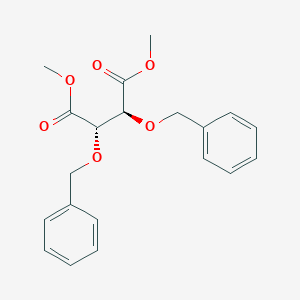
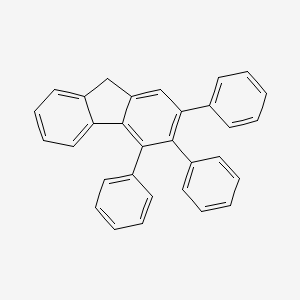
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)
![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)

